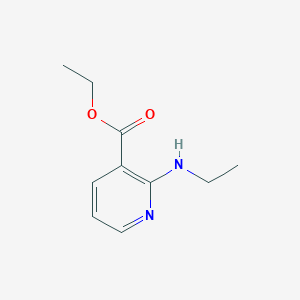
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) typically involves the reaction of ethyl 2-chloropyridine-3-carboxylate with ethylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The ethylamino group can be substituted with other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivative.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-pyridinecarboxylate: Similar in structure but lacks the ethylamino group.
Ethyl 2-(methylamino)pyridine-3-carboxylate: Similar but with a methylamino group instead of an ethylamino group.
Ethyl 2-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of an ethylamino group.
Uniqueness
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .
Propriétés
Numéro CAS |
143618-47-7 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-9-8(6-5-7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
PBXVXGBICXSZOE-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=CC=N1)C(=O)OCC |
SMILES canonique |
CCNC1=C(C=CC=N1)C(=O)OCC |
Synonymes |
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















